molecular formula C21H23N5O3 B2679477 N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212205-56-5

N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2679477
CAS No.: 1212205-56-5
M. Wt: 393.447
InChI Key: FZECIAXZDKRWLL-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolo[1,5-a]pyrimidine derivative characterized by:

  • Methoxy substituents at the 2-position (N-aryl group) and 4-position (C7-phenyl ring).
  • A methyl group at the C5 position of the tetrahydro-pyrimidine core.
  • A carboxamide linkage connecting the triazolo-pyrimidine scaffold to the 2-methoxyphenyl moiety.

The compound’s synthesis likely involves multi-component reactions similar to those reported for analogs, such as Biginelli-like heterocyclization using aldehydes, triazole diamines, and acetoacetamides .

Properties

IUPAC Name

N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-13-18(20(27)25-16-6-4-5-7-17(16)29-3)19(26-21(24-13)22-12-23-26)14-8-10-15(28-2)11-9-14/h4-13,18-19H,1-3H3,(H,25,27)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZECIAXZDKRWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic compound that belongs to the class of triazolo-pyrimidines. These compounds have garnered interest in medicinal chemistry due to their diverse biological activities, particularly in cancer treatment and as potential therapeutic agents for various diseases. This article reviews the biological activity of this specific compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound's molecular formula is C22H25N5O3C_{22}H_{25}N_{5}O_{3} with a molecular weight of 407.474 g/mol. Its structure features a triazole ring fused with a pyrimidine moiety, which is known to influence its biological activity significantly.

Anticancer Activity

Recent studies have demonstrated that compounds containing the triazolo-pyrimidine scaffold exhibit potent anticancer properties. For instance:

  • Cytotoxicity Studies : In vitro cytotoxicity screening against various cancer cell lines has shown promising results. For example, derivatives related to triazolo-pyrimidines have been reported to exhibit IC50 values in the micromolar range against breast cancer cell lines (MCF-7), indicating significant cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest. Studies have shown that treatment with similar triazolo-pyrimidine derivatives leads to an increase in pro-apoptotic markers such as Bax and a decrease in anti-apoptotic markers like Bcl-2 . This suggests that the compound may promote apoptosis through mitochondrial pathways.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various target proteins involved in cancer progression. These studies indicate that the compound has a favorable binding profile against key targets such as EGFR and PI3K, which are critical in tumor growth and survival pathways .

Summary of Research Findings

Study FocusFindingsReference
CytotoxicityIC50 values against MCF-7: 14.5–19.4 μM
Apoptosis InductionUpregulation of Bax and downregulation of Bcl-2
Molecular DockingHigh affinity for EGFR and PI3K

Case Studies

Several case studies highlight the potential clinical applications of triazolo-pyrimidine derivatives:

  • Case Study 1 : A derivative similar to this compound was tested in vivo in murine models of breast cancer. The results showed a significant reduction in tumor size compared to control groups treated with saline or standard chemotherapy .
  • Case Study 2 : Another study evaluated the pharmacokinetics and bioavailability of a related triazolo-pyrimidine derivative. It was found to have favorable absorption characteristics with minimal brain penetration, suggesting its suitability for systemic administration without central nervous system side effects .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with a similar structural framework to N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exhibit promising anticancer properties. For instance:

  • Cytotoxicity Studies : Several derivatives have been synthesized and tested against various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). Compounds such as 2-(4-bromophenyl)triazole demonstrated IC50 values significantly lower than doxorubicin, highlighting their potential as effective anticancer agents .
  • Mechanism of Action : The mechanism by which these compounds exert their cytotoxic effects often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. In silico docking studies have shown binding affinity to targets like EGFR and PI3K .

Neuroprotective Properties

Compounds in the triazolo[1,5-a]pyrimidine class have been investigated for their neuroprotective effects:

  • Alzheimer’s Disease : Some derivatives have been identified as modulators of sigma receptors and β-secretase inhibitors (BACE 1), which are crucial in the pathogenesis of Alzheimer’s disease . This suggests that this compound could be a candidate for further development in neurodegenerative disease therapies.

Antiviral Activity

The antiviral potential of compounds related to this compound has also been explored:

  • Hepatitis B Treatment : Some studies have indicated that triazole derivatives possess antiviral activity against hepatitis B virus (HBV), suggesting a broader application in viral infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

Substituent Activity Comments
Methoxy groupsEnhanced lipophilicityContributes to better cell membrane penetration
Aryl moietiesIncreased cytotoxicityLarger groups improve binding affinity to targets
Electron-donating groupsVariable effects on potencyCan influence overall biological activity

Synthesis and Development

The synthesis of this compound has been achieved through various methodologies including:

  • One-pot reactions : Efficient synthetic routes involving Ugi reactions and Huisgen cycloadditions have been developed to produce complex triazole derivatives . These methodologies not only enhance yield but also reduce the number of steps required for synthesis.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Key Features Biological Relevance Reference
Target Compound C7: 4-methoxyphenyl; N-aryl: 2-methoxyphenyl; C5: methyl Dual methoxy groups enhance lipophilicity and BBB penetration. Potential CNS activity (hypothesized).
5a C7: 3,4,5-trimethoxyphenyl; N-aryl: p-tolyl; C2: amino Three methoxy groups increase electron density; amino group enhances hydrogen bonding. Anticancer or antimicrobial activity (common in trimethoxy derivatives).
5i C7: 3,4,5-trimethoxyphenyl; N-aryl: 4-fluorophenyl Fluorine’s electronegativity may improve target binding affinity. Improved metabolic stability vs. methoxy.
5t C7: phenyl; N-aryl: 3,4,5-trimethoxyphenyl Lack of C7 methoxy reduces steric hindrance. Lower solubility but possible selectivity for hydrophobic binding sites.
5n C7: 3,4,5-trimethoxyphenyl; N-aryl: 3-amino-4-methoxyphenyl Amino group introduces polarity and H-bonding. Enhanced interaction with polar enzyme pockets.
38 (CB2 agonist) C4: pentyl; N-aryl: cyclohexyl; C2: benzylamino Aliphatic chains and benzyl groups tailor cannabinoid receptor affinity. Selective CB2 activation for inflammatory disorders.

Physicochemical Properties

  • Target Compound : Predicted logP ~3.2 (dual methoxy groups balance hydrophilicity). Molecular weight = 447.48 g/mol (C25H25N5O3).
  • Contrasts: 5i (C23H22FN7O4): Lower logP (~2.8) due to fluorine. 5n (C23H23N7O7): Higher polarity (logP ~1.9) from additional amino and methoxy groups .

Q & A

Q. Methodological Answer :

  • 1H/13C NMR : Confirm substituent integration and coupling patterns. For example, the tetrahydrotriazolopyrimidine core shows characteristic doublets for H-5 (δ 2.4–2.6 ppm) and H-7 (δ 4.1–4.3 ppm) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and triazole ring vibrations (1550–1600 cm⁻¹) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks at m/z 476–525 for analogues with methoxyphenyl groups .
  • X-ray Crystallography : Resolve bond lengths (e.g., C6–N1 = 1.35 Å) and dihedral angles to confirm stereochemistry .

Advanced: How to design analogues with improved selectivity for kinase targets?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Key residues (e.g., hinge region Lys-48 in mTOR) require hydrogen bonding with the carboxamide group .
  • SAR Studies : Replace the 4-methoxyphenyl group with electron-deficient substituents (e.g., 4-fluorophenyl) to reduce off-target binding to P450 enzymes .
  • Regioselectivity Control : Introduce bulky substituents at the pyrimidine C-2 position to sterically block non-target kinases .

Basic: What are the primary biological targets hypothesized for this compound?

Methodological Answer :
Based on structurally similar triazolopyrimidines:

  • Kinase Inhibition : mTOR and PI3K due to carboxamide interactions with catalytic lysine residues .
  • Antimicrobial Activity : DNA gyrase or dihydrofolate reductase inhibition, evidenced by MIC values of 8–32 µg/mL against S. aureus .
  • Anticancer Potential : Induction of apoptosis via caspase-3 activation, observed in analogues with methoxyphenyl substituents .

Advanced: How to address crystallographic disorder in the tetrahydrotriazolopyrimidine core?

Q. Methodological Answer :

  • Low-Temperature Data Collection : Perform XRD at 100 K to reduce thermal motion artifacts .
  • Twinning Refinement : Use SHELXL’s TWIN command to model overlapping orientations of the core .
  • Comparative Analysis : Overlay with disorder-free analogues (e.g., ethyl 5-chloromethyl derivatives) to identify conserved bond angles .

Basic: What strategies mitigate solubility challenges in in vitro assays?

Q. Methodological Answer :

  • Co-solvent Systems : Prepare stock solutions in DMSO (<1% final concentration) diluted in PBS or cell culture media .
  • Prodrug Derivatization : Synthesize phosphate esters at the carboxamide group to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for improved dispersion .

Advanced: How to reconcile conflicting computational vs. experimental binding affinities?

Q. Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Run 100-ns trajectories to account for protein flexibility and solvent effects (e.g., water-mediated hydrogen bonds) .
  • Entropy Calculations : Use MM-PBSA/GBSA to quantify entropic penalties from rigid triazolopyrimidine cores .
  • Alchemical Free Energy Perturbation : Compare ΔΔG values for substituent modifications (e.g., methoxy → hydroxy) .

Basic: How to assess compound stability under physiological conditions?

Q. Methodological Answer :

  • Accelerated Stability Studies : Incubate in PBS (pH 7.4) and human liver microsomes at 37°C. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) over 24–72 hours .
  • Metabolite Identification : Use LC-MS/MS to detect oxidative products (e.g., demethylation of methoxyphenyl groups) .

Advanced: What substituent modifications enhance metabolic stability?

Q. Methodological Answer :

  • Fluorine Incorporation : Replace methoxy groups with trifluoromethoxy to block CYP450-mediated oxidation .
  • Steric Shielding : Add methyl groups ortho to the carboxamide to hinder enzymatic hydrolysis .
  • Isotope Labeling : Use deuterated methyl groups (CD3) to slow metabolic clearance (deuterium isotope effect) .

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